

Application Notes: The Use of 1,8-Dinitrobenzo(e)pyrene in Cancer Research

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Compound of Interest

Compound Name: **1,8-Dinitrobenzo(e)pyrene**

Cat. No.: **B053518**

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Introduction

1,8-Dinitrobenzo(e)pyrene, more commonly known in scientific literature as 1,8-dinitropyrene (1,8-DNP), is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is not produced commercially but is found as an environmental contaminant in diesel and gasoline engine exhaust particles.^[1] Due to its potent mutagenic and carcinogenic properties, 1,8-DNP serves as a critical tool in cancer research. It is used extensively as a model carcinogen to investigate the mechanisms of chemical carcinogenesis, DNA damage and repair, mutagenesis, and the metabolic activation pathways of nitro-aromatic compounds. The International Agency for Research on Cancer (IARC) has classified 1,8-dinitropyrene as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.^[1]

Key Applications in Cancer Research

- **Model for Chemical Carcinogenesis:** 1,8-DNP is a powerful tool for inducing tumors in laboratory animals, providing a consistent model to study the initiation, promotion, and progression stages of cancer. Its ability to cause tumors, such as malignant fibrous histiocytomas and sarcomas, upon subcutaneous or intraperitoneal injection allows researchers to test potential chemopreventive agents and therapeutic strategies.^{[1][2]}
- **Investigating Mutagenesis and Genotoxicity:** As a potent mutagen, 1,8-DNP is widely used in genotoxicity assays, most notably the *Salmonella typhimurium* (Ames) test, where it primarily induces frameshift mutations.^{[1][2]} This application is crucial for understanding how chemical agents cause genetic alterations that can lead to cancer.

- Studying Metabolic Activation Pathways: The carcinogenicity of 1,8-DNP is dependent on its metabolic activation. Research using 1,8-DNP has been pivotal in elucidating the enzymatic pathways involved, primarily nitroreduction followed by O-acetylation, which convert the parent compound into reactive intermediates that form DNA adducts.[1][3] These studies help in understanding why susceptibility to certain chemical carcinogens can vary between species and individuals.
- Analysis of DNA Damage and Repair: 1,8-DNP is used to study the formation of specific DNA adducts, such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, which are considered critical lesions for its mutagenic activity.[1][4] It also serves as a tool to investigate other forms of DNA damage, including oxidative damage, which may contribute to its carcinogenic effects.[5]
- Elucidating Molecular Mechanisms of Carcinogenesis: Research with 1,8-DNP has provided insights into specific molecular events in cancer development, such as the activation of oncogenes like C-Ki-ras and the inactivation of tumor suppressor proteins like p53 through non-mutagenic events.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the carcinogenicity of 1,8-DNP in animal models.

Table 1: Carcinogenicity of **1,8-Dinitrobenzo(e)pyrene** (1,8-DNP) in Animal Models

Animal Model	Route of Administration	Total Dose	Treatment Schedule	Observation Period	Tumor Type	Tumor Incidence	Reference
Male BALB/c Mice	Subcutaneous Injection	1 mg	0.05 mg/week for 20 weeks	60 weeks	Subcutaneous Tumors (Malignant Fibrous Histiocytoma)	6/15 (40%)	[1] [2]
Male & Female Newborn CD-1 Mice	Intraperitoneal Injection	Varies	3 injections	Not Specified	Not Specified	Not Specified	[1]
Rats	Oral Administration	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[1]
Rats	Intraperitoneal Injection	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[1]
Rats	Subcutaneous Injection	Not Specified	Not Specified	Not Specified	Sarcomas	Not Specified	[1]

Note: Many studies are cited as having been performed, but specific quantitative data on tumor incidence is not available in all summarized texts.

Experimental Protocols

Protocol 1: In Vivo Tumorigenicity Assay in Mice

This protocol is based on studies investigating the carcinogenicity of 1,8-DNP via subcutaneous injection in mice.[1][2]

- Animal Model: Male BALB/c mice, aged 6 weeks.
- Compound Preparation: Dissolve 1,8-DNP (purity >99.9%) in Dimethyl Sulfoxide (DMSO) to a final concentration of 0.25 mg/mL.
- Administration:
 - Inject 0.2 mL of the 1,8-DNP solution (0.05 mg) subcutaneously into the interscapular region of each mouse.
 - Repeat the injection once a week for 20 consecutive weeks. The total dose administered is 1 mg per mouse.
- Control Groups:
 - Vehicle Control: Administer 0.2 mL of DMSO following the same injection schedule.
 - Positive Control: Administer 0.05 mg of Benzo[a]pyrene (a known potent carcinogen) in 0.2 mL DMSO on the same schedule.[2]
- Observation and Monitoring:
 - Observe the animals for a total of 60 weeks from the first injection.
 - Monitor the animals regularly for tumor development at the injection site and overall health.
 - Record the time of tumor appearance and measure tumor size.
- Endpoint and Analysis:
 - At 60 weeks, or when animals become moribund, euthanize the mice.
 - Perform a complete necropsy.

- Excise tumors that develop at the injection site for histopathological analysis to confirm malignancy (e.g., malignant fibrous histiocytoma).[2]
- Statistically compare the tumor incidence in the 1,8-DNP-treated group with the vehicle control group (e.g., using Fisher's exact test).

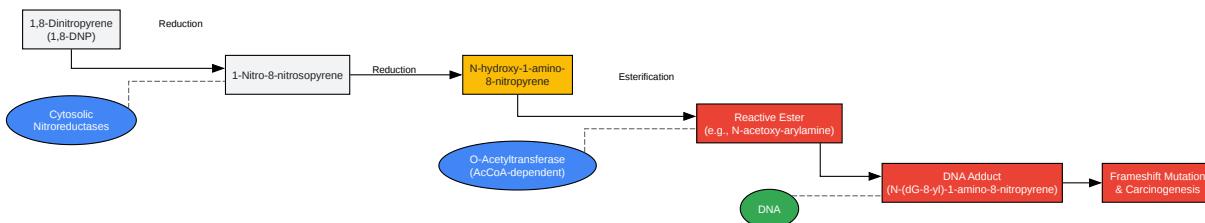
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for assessing the mutagenicity of 1,8-DNP using *Salmonella typhimurium*.[1][2]

- Bacterial Strains: Use *Salmonella typhimurium* strains sensitive to frameshift mutagens, such as TA98. To investigate metabolic pathways, include strains that are deficient in or overproduce specific enzymes like nitroreductase or O-acetyltransferase.[1]
- Compound Preparation: Prepare a dilution series of 1,8-DNP in DMSO.
- Assay Procedure (Plate Incorporation Method):
 - To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight culture of the selected bacterial strain and 0.1 mL of the 1,8-DNP test solution (or DMSO for control).
 - This assay is often performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction), although 1,8-DNP typically shows strong mutagenicity without it.[1]
 - Pour the mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Analysis:
 - Count the number of revertant colonies (his⁺) on each plate.
 - A positive mutagenic response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) count seen on the solvent control plates.

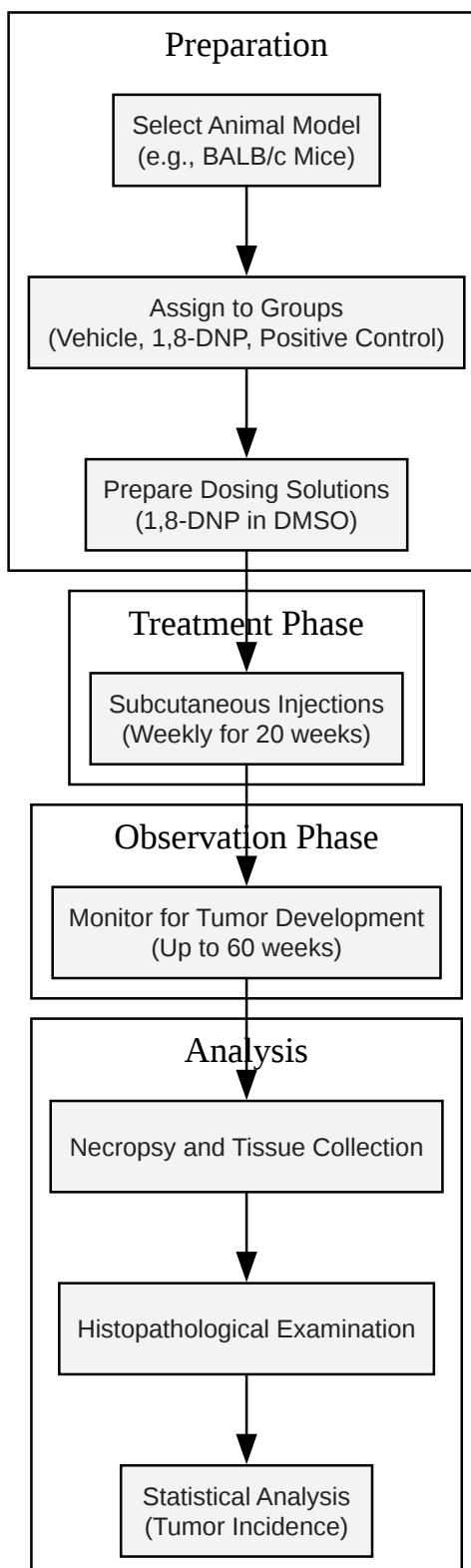
- Compare results across different bacterial strains to infer the role of specific enzymes (e.g., decreased mutagenicity in O-acetyltransferase-deficient strains indicates this enzyme's importance in activation).[1]

Visualizations



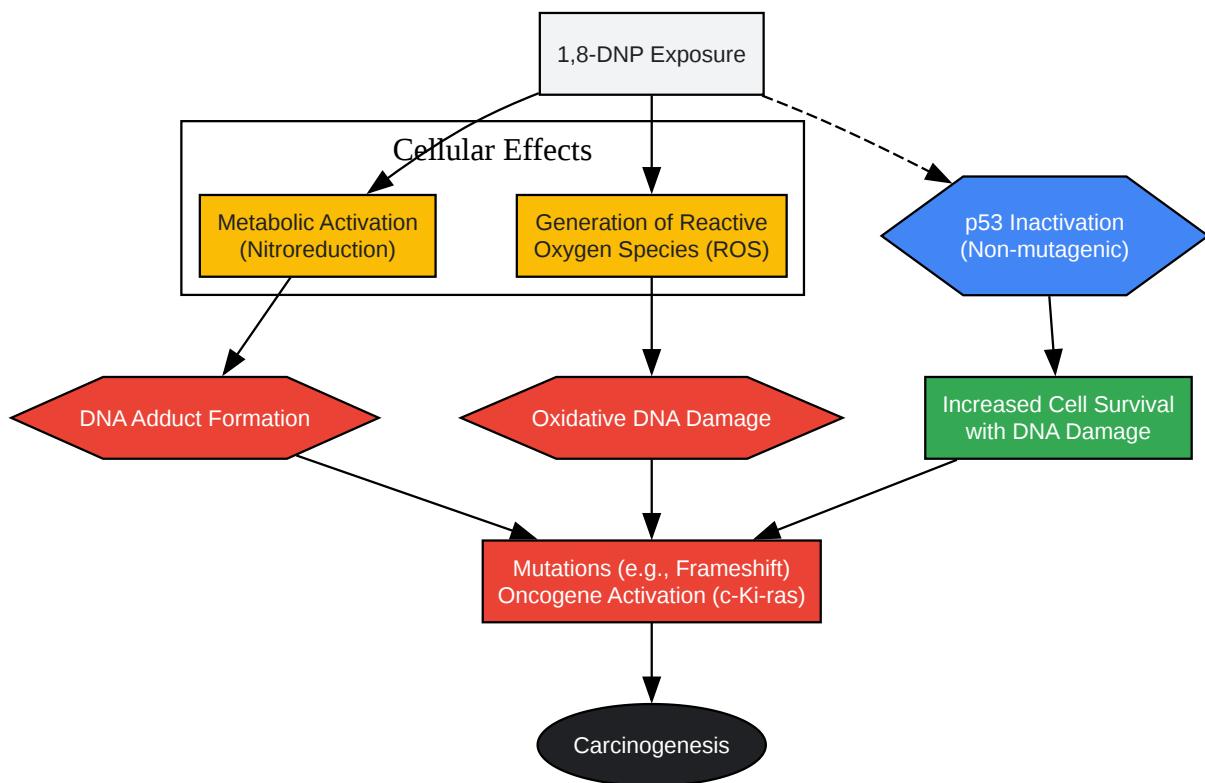
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Caption: Metabolic activation pathway of 1,8-Dinitropyrene (1,8-DNP).



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Caption: Experimental workflow for an in vivo carcinogenicity study.

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Caption: Logical relationships in 1,8-DNP-induced genotoxicity.

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